2-Bromo-6-chloro-4-fluorobenzylbromide
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Overview
Description
2-Bromo-6-chloro-4-fluorobenzylbromide is an organic compound with the molecular formula C7H4Br2ClF and a molecular weight of 302.37 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzyl group, making it a halogenated aromatic compound. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-4-fluorobenzylbromide typically involves the bromination of 2-chloro-4-fluorotoluene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the benzyl position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-4-fluorobenzylbromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding benzyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl derivatives with functional groups like azides, thiocyanates, or ethers.
Oxidation: Products include benzyl alcohols or carboxylic acids.
Reduction: Products include reduced benzyl derivatives.
Scientific Research Applications
2-Bromo-6-chloro-4-fluorobenzylbromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its reactive bromine atoms.
Medicine: It serves as a precursor in the synthesis of potential drug candidates with antimicrobial and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-4-fluorobenzylbromide involves its ability to undergo nucleophilic substitution reactions. The bromine atoms in the compound are highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it useful in the synthesis of complex molecules and in the modification of biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-chloro-4-fluoroaniline: This compound has a similar structure but with an amino group instead of a benzyl bromide group.
2-Bromo-6-chloro-4-fluorotoluene: This is a precursor in the synthesis of 2-Bromo-6-chloro-4-fluorobenzylbromide and has a methyl group instead of a benzyl bromide group.
Uniqueness
This compound is unique due to its dual bromine atoms, which provide high reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and in various industrial applications .
Properties
Molecular Formula |
C7H4Br2ClF |
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Molecular Weight |
302.36 g/mol |
IUPAC Name |
1-bromo-2-(bromomethyl)-3-chloro-5-fluorobenzene |
InChI |
InChI=1S/C7H4Br2ClF/c8-3-5-6(9)1-4(11)2-7(5)10/h1-2H,3H2 |
InChI Key |
DTHIDHSSJAPUGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CBr)Br)F |
Origin of Product |
United States |
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